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Compound of Interest

Compound Name:
2-Hydroxy-3-

methylbenzylphosphonic acid

CAS No.: 52741-95-4

Cat. No.: B14640427

Get Quote

Introduction & Mechanistic Rationale
2-Hydroxy-3-methylbenzylphosphonic acid (HMBP) represents a specialized class of

phosphotyrosine (pTyr) mimetics. In drug development, phosphonic acids are critical because

they replace the labile P-O-C ester bond of natural phosphates with a stable P-C bond,

resisting enzymatic hydrolysis while retaining the electrostatic properties required for binding.

The specific architecture of HMBP—a phenol ring with an ortho-phosphonomethyl group—is

designed to target Protein Tyrosine Phosphatases (PTPs) (e.g., PTP1B, SHP2, CD45) and

SH2 domains.

The Pharmacophore: The phosphonic acid group (

) mimics the phosphate of phosphotyrosine.
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The Scaffold: The 2-hydroxyl group (phenol) mimics the tyrosine ring, capable of hydrogen

bonding with the active site "WPD loop" aspartic acid in PTPs.

The Substituent: The 3-methyl group introduces hydrophobic bulk, potentially enhancing

selectivity by targeting specific hydrophobic pockets (e.g., the "YRD" motif region) distinct to

certain phosphatase isoforms.

Core Experimental Objective
To validate HMBP as a competitive inhibitor or ligand, the experimental setup must address

three critical questions:

Ionization: At what pH does the bioactive dianion species predominate?

Affinity: Does it bind/inhibit the target enzyme (IC50/Kd)?

Mechanism: Is the inhibition competitive, and is it reversible?

Module 1: Physicochemical Profiling (pKa
Determination)
Rationale: Phosphonates generally exhibit a

(second ionization) near physiological pH (6.8–7.5). The binding affinity of PTP inhibitors is
often strictly dependent on the dianionic state (

). You must determine the exact pKa of HMBP to optimize assay buffers.

Protocol: Potentiometric Titration
Objective: Determine

and

.

Reagents:

Analyte: 5 mM HMBP in degassed ultra-pure water (
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).

Titrant: 0.1 N NaOH (standardized).

Ionic Strength Adjuster: 0.1 M KCl (to maintain constant ionic strength).

Instrumentation:

Automatic Potentiometric Titrator (e.g., Mettler Toledo or Metrohm) equipped with a glass

pH electrode.

Procedure:

Dissolve HMBP in 50 mL of 0.1 M KCl.

Purge with

gas for 5 minutes to remove dissolved

(carbonic acid interference).

Perform dynamic titration from pH 2.0 to pH 11.0.

Data Analysis: Plot the first derivative (

). The inflection points correspond to the pKa values.[1]

Expected Values:

,

.

Critical Note: If

is > 7.4, the compound will be partially mono-anionic in standard PBS. Use Bis-Tris Propane or
HEPES buffers adjusted to pH 7.5–8.0 for initial screening to ensure full ionization.

Module 2: Enzymatic Inhibition Assay (Functional
Screen)
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Rationale: This protocol measures the ability of HMBP to inhibit a standard PTP (e.g., PTP1B)

using the fluorogenic substrate DiFMUP. DiFMUP is preferred over colorimetric pNPP due to

higher sensitivity and lower

, allowing for more accurate

determination.

Experimental Workflow Diagram
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Figure 1: Kinetic assay workflow for determining IC50 of HMBP against PTP1B.

Detailed Protocol
Materials:

Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1 mg/mL BSA, 1 mM DTT (Freshly

added).

Why DTT? PTP active sites contain a catalytic cysteine (Cys215 in PTP1B) that is highly

susceptible to oxidation. Without DTT, the enzyme inactivates, leading to false positives.

Substrate: DiFMUP (6,8-Difluoro-4-methylumbelliferyl phosphate).

.

Enzyme: Recombinant Human PTP1B (residues 1–321).

Control Inhibitor: Sodium Orthovanadate (

) or Suramin.
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Step-by-Step Procedure:

Preparation: Prepare a 10-point dilution series of HMBP in Assay Buffer (Range: 100

to 0.1 nM). Ensure DMSO concentration is

constant across all wells.

Incubation: Add 10

of diluted HMBP and 20

of Enzyme (final conc. 1–5 nM) to a black 384-well low-binding plate. Incubate for 15
minutes at room temperature.

Self-Validation: This step allows the inhibitor to reach equilibrium with the enzyme before

competition begins.

Initiation: Add 20

of DiFMUP substrate (at

concentration).

Detection: Immediately monitor fluorescence (Ex: 358 nm, Em: 455 nm) in kinetic mode for

20 minutes (read every 30 seconds).

Data Processing:

Calculate the initial velocity (

) from the linear portion of the curve.

Fit data to the 4-parameter logistic equation:

Interpretation Table:
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Parameter Result Interpretation

Hill Slope ~1.0 Ideal 1:1 binding stoichiometry.

Hill Slope > 2.0
Aggregation or non-specific

inhibition (Red Flag).

IC50 < 1 Potent "Lead" candidate.

IC50 Shift + Triton X-100

If IC50 increases significantly

with detergent, HMBP is likely

a promiscuous aggregator, not

a specific binder.

Module 3: Biophysical Binding (Surface Plasmon
Resonance - SPR)
Rationale: While IC50 provides functional data, it does not provide binding kinetics (

,

). SPR is necessary to prove direct physical interaction and residence time.

Protocol: Biacore/Biolayer Interferometry Setup
Sensor Chip: CM5 (Carboxymethylated dextran).

Immobilization:

Ligand: Biotinylated PTP1B (immobilized via Streptavidin-Capture to avoid damaging the

active site Cys).

Target Density: Low density (~2000 RU) to minimize mass transport limitations.

Running Buffer: HBS-EP+ (HEPES buffered saline, EDTA, P20 surfactant).

Injection Cycle:

Association: Inject HMBP (0.1 – 50
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) for 60 seconds.

Dissociation: Wash with buffer for 120 seconds.

Regeneration: Not usually needed for small molecules; if required, use short pulse of 10

mM Glycine pH 3.0.

Mechanism of Action Diagram:

Structural Logic
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Figure 2: Mechanistic logic of HMBP binding to the PTP active site.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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